molecular formula C11H17BrClN B1485228 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 2098026-13-0

3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B1485228
CAS No.: 2098026-13-0
M. Wt: 278.61 g/mol
InChI Key: XARKLWVSHZHDCO-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-bromoaniline, is prepared by treating aniline with bromine in the presence of a catalyst.

    Alkylation: The brominated aniline is then subjected to alkylation using 2,2-dimethylpropan-1-amine under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
  • 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
  • 3-(4-Methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride

Uniqueness

3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-3-5-10(12)6-4-9;/h3-6H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARKLWVSHZHDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 2
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 3
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 4
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 5
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 6
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

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